molecular formula C20H23IN2O3S B3536026 N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

Cat. No. B3536026
M. Wt: 498.4 g/mol
InChI Key: RIYXTAHGKOTGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as compound 25 and is a member of the class of sulfonamides. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of compound 25 is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. This leads to a reduction in the activity of certain pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that compound 25 has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. These effects are thought to be due to the compound's ability to modulate specific pathways in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound 25 in laboratory experiments is its potency and selectivity. It has been shown to have a high level of activity against specific enzymes and receptors, making it a useful tool for studying these targets. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the dosage and exposure time when using this compound in experiments.

Future Directions

There are many potential future directions for research on compound 25. One area of interest is the development of new drugs that are based on this compound. Another area of research is the study of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Compound 25 has been studied extensively for its potential use in medicinal chemistry and drug discovery. It has been shown to have potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase and the dopamine transporter. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-(4-iodophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IN2O3S/c1-16-11-13-22(14-12-16)20(24)15-23(18-9-7-17(21)8-10-18)27(25,26)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYXTAHGKOTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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